

BRD4884 Intraperitoneal Injection Guide: Application Notes and Protocols

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Compound of Interest

Compound Name: BRD4884

Cat. No.: B15586506

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Abstract

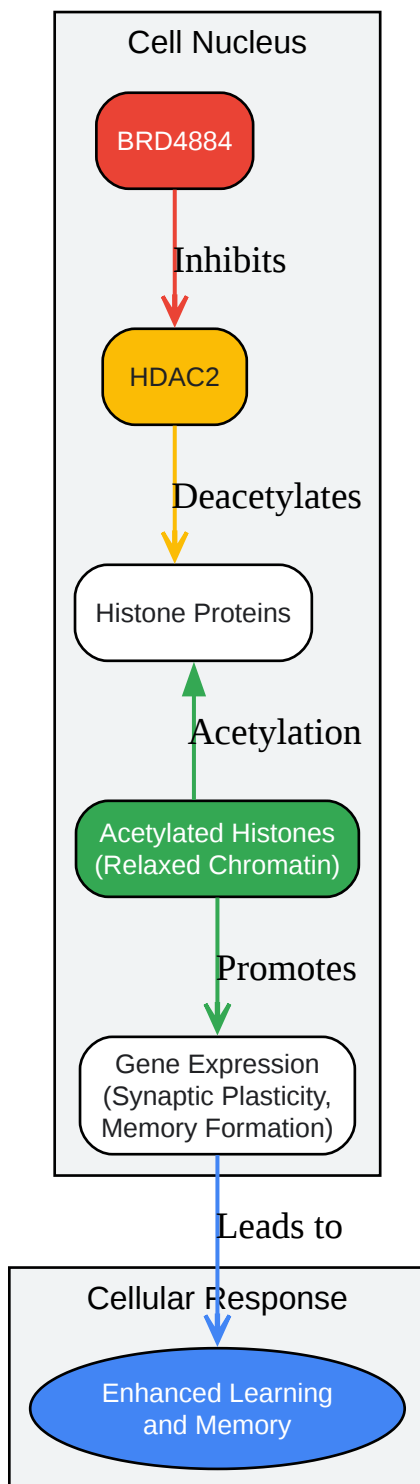
BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2).[1][2] It demonstrates therapeutic potential in preclinical models of neurodegenerative diseases by rescuing memory deficits.[1][3][4] These application notes provide a comprehensive guide for the intraperitoneal (i.p.) injection of **BRD4884** in murine models, including detailed protocols for solution preparation and administration, alongside relevant pharmacological data.

Mechanism of Action and Signaling Pathway

BRD4884 is a selective inhibitor of class I histone deacetylases, with a pronounced kinetic selectivity for HDAC2 over the highly homologous HDAC1.[1][4] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[5][6] The deacetylation of histones leads to chromatin condensation, restricting the access of transcription factors to DNA and thereby repressing gene expression.[6]

By inhibiting HDACs, particularly HDAC2, **BRD4884** promotes histone hyperacetylation, leading to a more relaxed chromatin structure.[6] This "open" chromatin state facilitates the transcription of genes associated with synaptic plasticity and memory formation, which are often downregulated in neurodegenerative conditions.[1][4] In preclinical studies, **BRD4884** has been shown to increase the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at

lysine 9 (H3K9) in primary mouse neuronal cultures and in the hippocampus of CK-p25 mice, a model of neurodegeneration.[1][3]



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Caption: **BRD4884** inhibits HDAC2, leading to increased histone acetylation and gene expression associated with improved cognitive function.

Quantitative Data Summary

The following tables summarize the key pharmacological and in vivo data for **BRD4884**.

Table 1: In Vitro Inhibitory Activity of **BRD4884**

Target	IC ₅₀ (nM)	Reference(s)
HDAC1	29	[3][4][7][8]
HDAC2	62	[3][4][7][8]
HDAC3	1090	[3][4][8]

Table 2: In Vivo Efficacy in CK-p25 Mouse Model of Neurodegeneration

Parameter	Value	Reference(s)
Animal Model	CK-p25 Mice	[1][3][4]
Dosage	1-10 mg/kg	[3][4][8]
Route of Administration	Intraperitoneal (i.p.)	[3][4][8]
Dosing Frequency	Daily for 10 days	[3][4][9]
Observed Outcome	Rescue of memory deficits in contextual fear conditioning	[1][3][4]

Table 3: Physicochemical and Pharmacokinetic Properties

Property	Value	Reference(s)
Molecular Weight	314.36 g/mol	[4]
Solubility		
DMSO	≥ 20 mg/mL	[7][8]
DMF	30 mg/mL	[7]
Ethanol	2 mg/mL	[7]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[7]
Pharmacokinetics (Mice)		
Half-life ($T_{1/2}$)	0.9 hours	[1][8]
Brain Permeability	Excellent (Brain-to-plasma ratio of 1.29 based on AUC)	[1]

Experimental Protocols

Preparation of BRD4884 for Intraperitoneal Injection

This protocol describes the preparation of a 1 mg/mL stock solution and a final dosing solution for a 10 mg/kg dose in a 25g mouse. Adjust volumes accordingly for different dosages and animal weights.

Materials:

- **BRD4884** powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween 80, sterile
- Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
- Sterile microcentrifuge tubes

- Sterile syringes and needles

Procedure:

- Stock Solution Preparation (e.g., 2 mg/mL in DMSO):
 - Aseptically weigh the required amount of **BRD4884** powder. For example, to prepare 1 mL of a 2 mg/mL stock, weigh 2 mg of **BRD4884**.
 - In a sterile microcentrifuge tube, dissolve the **BRD4884** powder in an appropriate volume of DMSO (e.g., 1 mL).
 - Vortex and sonicate briefly if necessary to ensure complete dissolution.[\[8\]](#)
- Vehicle Preparation:
 - A common vehicle formulation for in vivo studies consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[\[8\]](#)
 - To prepare 1 mL of this vehicle, mix:
 - 50 μ L DMSO
 - 300 μ L PEG300
 - 50 μ L Tween 80
 - 600 μ L sterile Saline or PBS
- Final Dosing Solution Preparation:
 - Example Calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 μ L:
 - The required concentration of the final dosing solution is 2.5 mg/mL.
 - To prepare the final dosing solution, dilute the stock solution with the prepared vehicle.

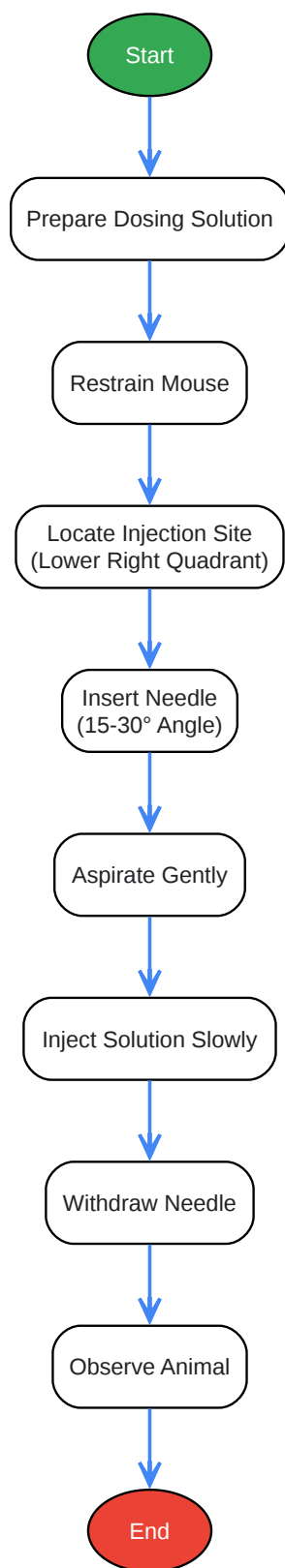
- For example, to prepare 1 mL of a 2.5 mg/mL dosing solution from a higher concentration stock, calculate the required volumes. If starting with a 20 mg/mL stock in DMSO, you would need 125 μ L of the stock and 875 μ L of a vehicle without DMSO (e.g., PEG300, Tween 80, Saline/PBS in appropriate ratios).
- Alternatively, for a working solution concentration of 2 mg/mL, dissolve 2 mg of **BRD4884** in 50 μ L of DMSO. Then, add 300 μ L of PEG300, 50 μ L of Tween 80, and 600 μ L of Saline/PBS to reach a final volume of 1 mL.[\[8\]](#)
- Vortex the final solution thoroughly to ensure it is homogenous.
- Warm the solution to room or body temperature before injection to minimize discomfort to the animal.[\[10\]](#)

Intraperitoneal Injection Procedure in Mice

This protocol provides a step-by-step guide for administering **BRD4884** via intraperitoneal injection to a mouse. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

- Prepared **BRD4884** dosing solution
- Appropriately sized syringe (e.g., 1 mL)
- 25-27 gauge needle[\[10\]](#)
- 70% ethanol for disinfection
- Animal restraint device (optional)



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